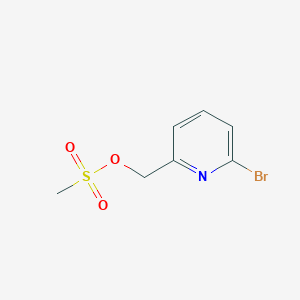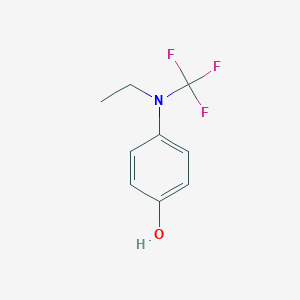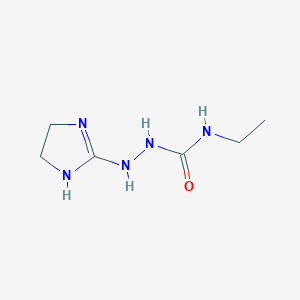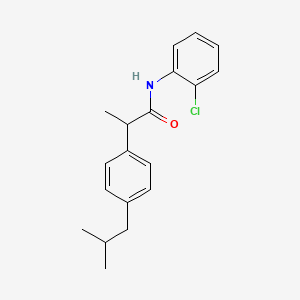
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group and an isobutylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-isobutylphenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis might involve similar steps but with optimizations for yield and purity. Large-scale reactions would use continuous flow reactors and automated purification systems to handle the increased volume and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Corresponding amines or alcohols.
Substitution: Products with substituted aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-phenylpropanamide: Lacks the isobutyl group, which might affect its biological activity and chemical properties.
N-(2-bromophenyl)-2-(4-isobutylphenyl)propanamide: Substitution of chlorine with bromine can lead to different reactivity and biological effects.
N-(2-chlorophenyl)-2-(4-methylphenyl)propanamide: The presence of a methyl group instead of an isobutyl group can influence its steric and electronic properties.
Uniqueness
N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide is unique due to the presence of both chlorophenyl and isobutylphenyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1007698-36-3 |
|---|---|
Molecular Formula |
C19H22ClNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22ClNO/c1-13(2)12-15-8-10-16(11-9-15)14(3)19(22)21-18-7-5-4-6-17(18)20/h4-11,13-14H,12H2,1-3H3,(H,21,22) |
InChI Key |
KZJDYFXVSCREQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



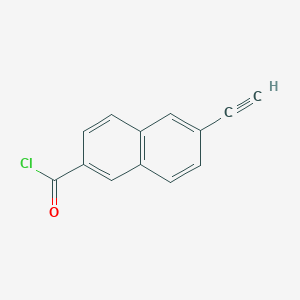
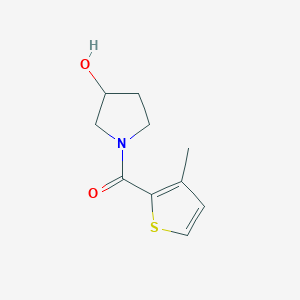
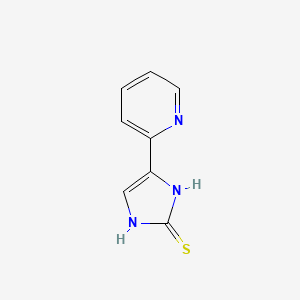
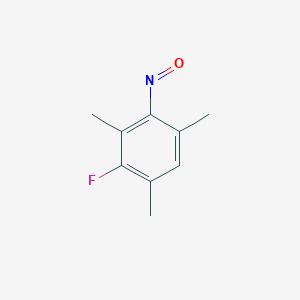
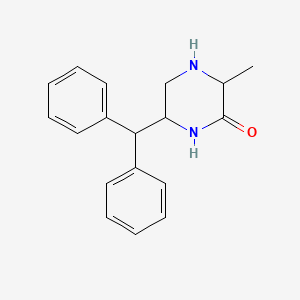
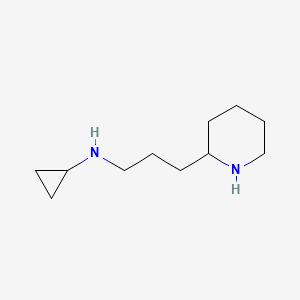
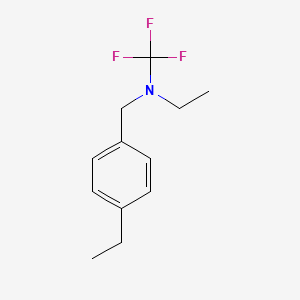
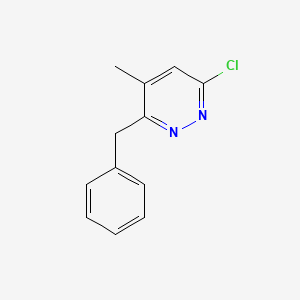
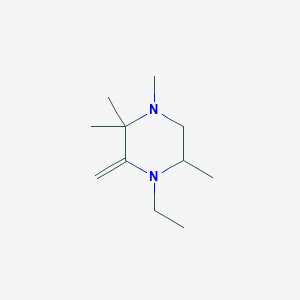
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
